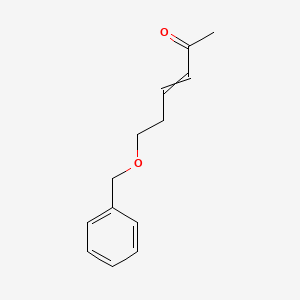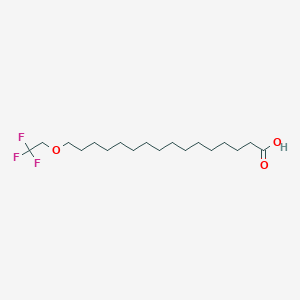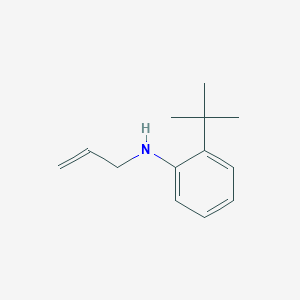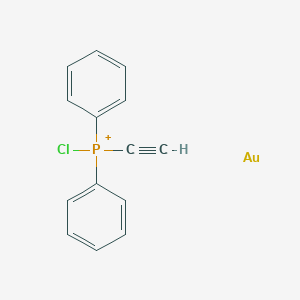![molecular formula C12H13NO3 B12562935 1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- CAS No. 181481-55-0](/img/structure/B12562935.png)
1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring, which is a benzene ring fused with a dioxole ring, and an isocyanate group attached to a butyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- typically involves the reaction of 1,3-benzodioxole with an appropriate isocyanate precursor. One common method is the Friedel-Crafts acylation reaction, where 1,3-benzodioxole is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting acylated product is then treated with a suitable isocyanate to form the desired compound .
Industrial Production Methods
In industrial settings, the production of 1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- can be achieved through continuous flow processes. These processes involve the use of recyclable heterogeneous catalysts to improve efficiency and reduce waste. For example, the acylation of 1,3-benzodioxole can be carried out in a continuous flow reactor using a substoichiometric catalyst, achieving high conversion rates and selectivity .
化学反应分析
Types of Reactions
1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like palladium or acids such as sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Amines derived from the reduction of the isocyanate group.
Substitution: Various substituted benzodioxole derivatives depending on the substituent introduced.
科学研究应用
1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to act as auxin receptor agonists, promoting root growth in plants by enhancing auxin-related signaling pathways . The compound binds to the auxin receptor TIR1, leading to the activation of downstream transcriptional responses that promote root development .
相似化合物的比较
Similar Compounds
1,3-Benzodioxole: The parent compound, which lacks the isocyanate and butyl groups.
1,4-Benzodioxine: A structural isomer with a different ring fusion pattern.
Methylenedioxybenzene: A simpler derivative with only the methylenedioxy group attached to the benzene ring.
Uniqueness
1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]- is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for synthetic chemistry and research applications.
属性
CAS 编号 |
181481-55-0 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC 名称 |
5-[(1R)-1-isocyanatobutyl]-1,3-benzodioxole |
InChI |
InChI=1S/C12H13NO3/c1-2-3-10(13-7-14)9-4-5-11-12(6-9)16-8-15-11/h4-6,10H,2-3,8H2,1H3/t10-/m1/s1 |
InChI 键 |
CSTLBHMIKZTCBS-SNVBAGLBSA-N |
手性 SMILES |
CCC[C@H](C1=CC2=C(C=C1)OCO2)N=C=O |
规范 SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562854.png)
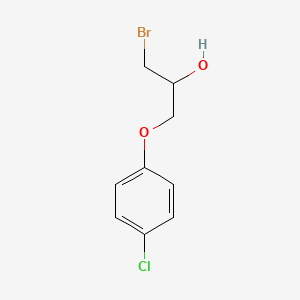
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)
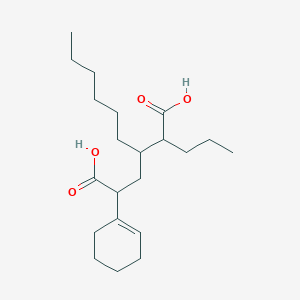
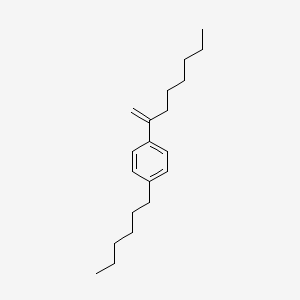
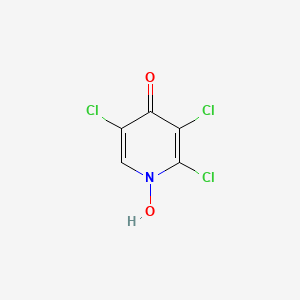
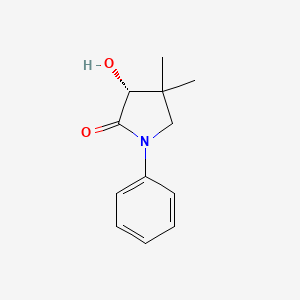
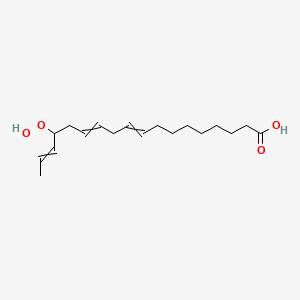
![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol](/img/structure/B12562906.png)
